molecular formula C33H41N3O14 B12296728 N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine

N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine

Cat. No.: B12296728
M. Wt: 703.7 g/mol
InChI Key: MCARXWIZADFQPU-UHFFFAOYSA-N
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Description

N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine is a complex glycosylated amino acid derivative. This compound is characterized by the presence of an N-acetylamino group, a deoxy sugar, and a fucose sugar linked to a glucopyranosyl moiety, which is further attached to an Fmoc-protected asparagine residue. It is primarily used in research and development settings, particularly in the study of glycoproteins and glycopeptides .

Preparation Methods

The synthesis of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the coupling of amino acids. The synthetic route typically starts with the preparation of the glycosyl donor and acceptor molecules, followed by their coupling under specific reaction conditions. Industrial production methods may involve automated solid-phase synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized under specific conditions.

    Reduction: The deoxy sugar moiety can be reduced to form different derivatives.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amine group of asparagine. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like piperidine for Fmoc deprotection.

Scientific Research Applications

N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can act as a substrate or inhibitor of these enzymes, thereby modulating the glycosylation of proteins and affecting their biological activity. The pathways involved include the enzymatic transfer of sugar moieties to proteins and the subsequent modification of these glycosylated proteins .

Comparison with Similar Compounds

Similar compounds to N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine include other glycosylated amino acid derivatives, such as:

Properties

Molecular Formula

C33H41N3O14

Molecular Weight

703.7 g/mol

IUPAC Name

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45)

InChI Key

MCARXWIZADFQPU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O

Origin of Product

United States

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